

Introduction: The Strategic Importance of 2-Cyano-4-nitropyridine

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Compound of Interest

Compound Name: 2-Cyano-4-nitropyridine

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In the landscape of modern medicinal and materials chemistry, the rational design of complex molecules hinges on the availability of versatile, highly functionalized building blocks. **2-Cyano-4-nitropyridine** (also known as 4-Nitropicolinonitrile) emerges as a preeminent example of such a scaffold. Its pyridine core is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of a C2-cyano group and a C4-nitro group. This electronic configuration imparts a unique reactivity profile, making it a highly valuable intermediate for the synthesis of sophisticated molecular architectures.

This guide provides an in-depth exploration of the chemical properties, structural features, synthesis, and reactivity of **2-Cyano-4-nitropyridine**. It is intended for researchers, scientists, and drug development professionals who can leverage its unique characteristics to advance their synthetic programs. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a practical framework for its application.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. **2-Cyano-4-nitropyridine** is a pale yellow crystalline solid, the properties of which are summarized below.

Key Physicochemical Data

The physical and chemical identifiers for **2-Cyano-4-nitropyridine** are crucial for its proper handling, characterization, and documentation in a research setting.

Property	Value	Citation(s)
Molecular Formula	C ₆ H ₃ N ₃ O ₂	[1][2]
Molecular Weight	149.11 g/mol	[1][2]
CAS Number	19235-88-2	[1][2]
Appearance	Yellow to pale yellow crystalline solid	[1]
Melting Point	70-74 °C	[1][3]
Boiling Point (Predicted)	~303-314 °C	[4]
Density (Predicted)	~1.41 g/cm ³	[4]
Solubility	Slightly soluble in water; Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.	[4]
Synonyms	4-Nitropicolinonitrile, 4-Nitro-2-pyridinecarbonitrile	[1]

Note on Melting Point: While the 70-74 °C range is cited in experimental protocols[3], some commercial suppliers report significantly higher melting points. The lower range is considered more reliable based on documented synthetic preparations.

Molecular Structure and Electronic Profile

The arrangement of functional groups on the pyridine ring is central to the molecule's reactivity. The structure features a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position.

Caption: Molecular structure of **2-Cyano-4-nitropyridine**.

Both the cyano (-CN) and nitro (-NO₂) groups are powerful electron-withdrawing groups. Their placement ortho and para to the ring nitrogen, respectively, significantly lowers the electron density of the aromatic system. This has two major consequences:

- **Activation towards Nucleophilic Attack:** The ring carbons, particularly C2 and C6, become highly electrophilic and susceptible to attack by nucleophiles.
- **Increased Acidity of Ring Protons:** The ring protons (H3, H5, H6) are more acidic than those in unsubstituted pyridine due to inductive and resonance effects.

Part 2: Synthesis and Reactivity

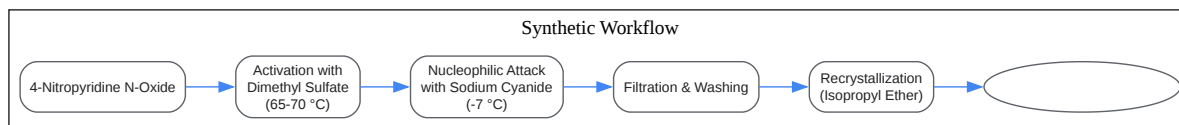
Established Synthetic Protocols

The most common laboratory synthesis of **2-Cyano-4-nitropyridine** starts from 4-nitropyridine N-oxide. The N-oxide functionality is crucial as it activates the C2 position for nucleophilic attack by the cyanide anion.

Protocol: Cyanation of 4-Nitropyridine N-Oxide^[3]

This procedure involves the activation of the N-oxide with dimethyl sulfate, followed by the introduction of the cyano group using sodium cyanide.

- **Step 1: Activation of N-Oxide.** A mixture of 4-nitropyridine N-oxide (1.0 eq) and dimethyl sulfate (1.0 eq) is stirred at 65-70 °C for 2 hours. This forms a reactive pyridinium intermediate. The causality here is the methylation of the N-oxide oxygen, which transforms it into an excellent leaving group and further enhances the electrophilicity of the C2 position.
- **Step 2: Nucleophilic Cyanation.** The reaction mixture is cooled, and an aqueous solution of sodium cyanide (approx. 2.1 eq) is added dropwise at low temperature (-8 to -7 °C) under a nitrogen atmosphere. The cyanide ion acts as the nucleophile, attacking the C2 position.
- **Step 3: Reaction and Work-up.** The mixture is stirred at this low temperature for several hours. Upon completion, the precipitated product is collected by filtration, washed with water, and dried.
- **Step 4: Purification.** Recrystallization from a suitable solvent, such as isopropyl ether, yields the final product as yellow crystals.



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Caption: Experimental workflow for the synthesis of **2-Cyano-4-nitropyridine**.

Core Reactivity: A Hub for Derivatization

The synthetic utility of **2-Cyano-4-nitropyridine** stems from the reactivity of its functional groups.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$, or sodium dithionite). This opens up a vast array of subsequent chemistries, such as diazotization, amide coupling, and sulfonamide formation, providing access to 4-amino-2-cyanopyridine derivatives. These derivatives are valuable in medicinal chemistry.
- **Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$):** While the molecule itself lacks a typical leaving group for $\text{S}_{\text{N}}\text{Ar}$, its derivatives do not. For instance, if synthesized from 2-chloro-4-nitropyridine, the chloro group is exceptionally labile. The powerful electron-withdrawing nature of the nitro and cyano groups stabilizes the negative charge in the Meisenheimer intermediate, dramatically accelerating the rate of substitution by nucleophiles (e.g., amines, alkoxides, thiols).
- **Chemistry of the Cyano Group:** The nitrile functionality can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an aminomethyl group. It also serves as a key structural element in many biologically active molecules, participating in hydrogen bonding and other non-covalent interactions with protein targets[5].

Part 3: Spectroscopic Characterization

Accurate structural confirmation is paramount. While publicly available experimental spectra are scarce, a detailed prediction based on the analysis of analogous structures provides a reliable guide for characterization.

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3)

The ^1H NMR spectrum is expected to show three signals in the aromatic region, all significantly downfield due to the strong deshielding effects of the nitro and cyano groups.

- H6: $\sim 9.1\text{--}9.3$ ppm (doublet, $J \approx 5$ Hz). This proton is ortho to the ring nitrogen and will be the most deshielded.
- H3: $\sim 8.8\text{--}9.0$ ppm (singlet or narrow doublet). This proton is adjacent to the cyano group and meta to the nitro group.
- H5: $\sim 8.5\text{--}8.7$ ppm (doublet of doublets, $J \approx 5, 2$ Hz). This proton is ortho to the nitro group and meta to the cyano group.

Causality: The electron-withdrawing groups decrease the electron density around the adjacent protons, reducing their shielding and shifting their signals to a higher frequency (downfield). The splitting patterns arise from coupling between adjacent protons.

Predicted ^{13}C NMR Spectrum (100 MHz, CDCl_3)

The proton-decoupled ^{13}C NMR spectrum is predicted to show six distinct signals.

Carbon Atom	Predicted Chemical Shift (ppm)	Rationale
C4	155-160	Attached to the -NO ₂ group, highly deshielded.
C6	152-155	Adjacent to the ring nitrogen.
C2	140-145	Attached to the -CN group and adjacent to the nitrogen.
C5	125-130	Influenced by the adjacent C4-NO ₂ .
C3	120-125	Influenced by the adjacent C2-CN.
-CN	115-118	Typical range for a nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

- **C≡N Stretch:** A sharp, strong absorption is observed at ~2240 cm⁻¹[3]. This is a highly characteristic peak for a nitrile.
- **NO₂ Stretch:** Two strong absorptions are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹.
- **Aromatic C=C/C=N Stretch:** Multiple absorptions in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.

- **Molecular Ion (M⁺):** A prominent peak at m/z = 149, corresponding to the molecular weight of the compound.

- Key Fragments:
 - $m/z = 119$: Loss of NO ($[M-30]^+$)
 - $m/z = 103$: Loss of NO₂ ($[M-46]^+$)
 - $m/z = 76$: Loss of both NO₂ and HCN from the ring system.

Part 4: Applications in Drug Discovery and Materials Science

The true value of **2-Cyano-4-nitropyridine** is realized in its application as a strategic intermediate.

Pharmaceutical Synthesis

The cyanopyridine motif is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds[6]. **2-Cyano-4-nitropyridine** serves as a precursor to a wide range of substituted pyridines with diverse therapeutic applications.

- **Anticancer Agents:** The cyanopyridine scaffold is found in compounds designed as kinase inhibitors[7]. The ability to transform the nitro group into an amine allows for the construction of complex heterocyclic systems that can interact with the ATP-binding sites of various kinases.
- **Antimicrobial Agents:** Derivatives of cyanopyridine have demonstrated significant antibacterial and antifungal properties. For example, the anti-tuberculosis drug Prothionamide is a substituted pyridine carbothioamide, highlighting the importance of functionalized pyridine rings in this therapeutic area[8]. The synthesis of its core intermediate, 2-propyl-4-cyanopyridine, showcases synthetic strategies relevant to this class of molecules[8].
- **Neurological Disorders:** The compound is cited as a key intermediate for pharmaceutical agents targeting neurological disorders[1].

Agrochemicals and Materials Science

Beyond pharmaceuticals, the reactivity of **2-Cyano-4-nitropyridine** is leveraged in other fields.

- **Agrochemicals:** It is used in the development of advanced pesticides and herbicides, where the functionalized pyridine ring contributes to the biological activity of the final product^[1].
- **Dyes and Pigments:** The electron-deficient nature of the ring system makes it a useful component in the synthesis of organic dyes and pigments, where electronic properties dictate color and stability^[1].

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. **2-Cyano-4-nitropyridine** is a hazardous substance and must be handled with appropriate precautions.

- **Toxicity:** The compound is harmful if swallowed, in contact with skin, or if inhaled.
- **Personal Protective Equipment (PPE):** Always handle in a well-ventilated area or a chemical fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often refrigerated (e.g., 4°C).
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

2-Cyano-4-nitropyridine is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined structure, predictable reactivity, and established synthetic routes make it an invaluable asset for chemists in drug discovery, agrochemicals, and materials science. The dual activation provided by the cyano and nitro groups creates a highly versatile platform for generating diverse libraries of novel compounds. By understanding and applying the principles outlined in this guide, researchers can effectively harness the synthetic potential

of **2-Cyano-4-nitropyridine** to accelerate the development of next-generation chemical entities.

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